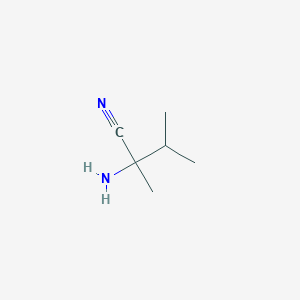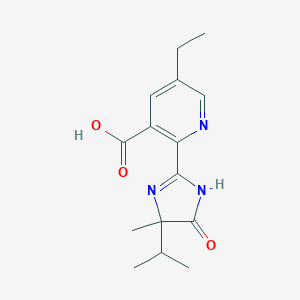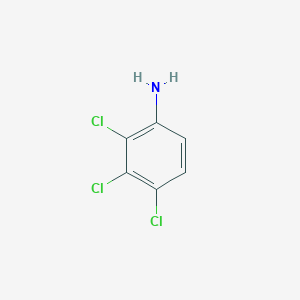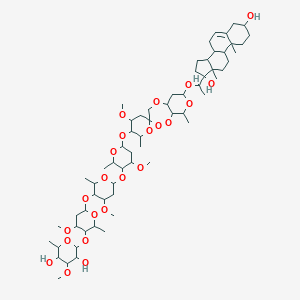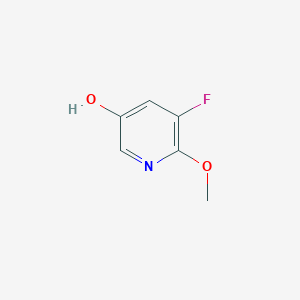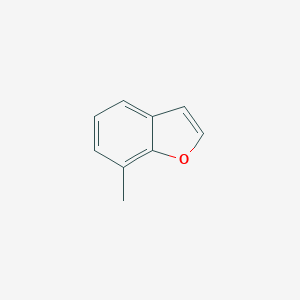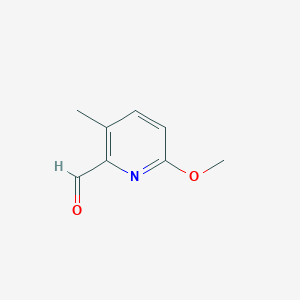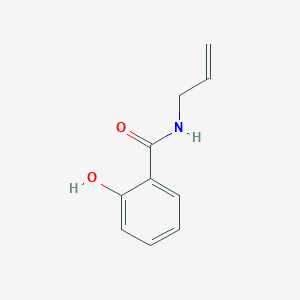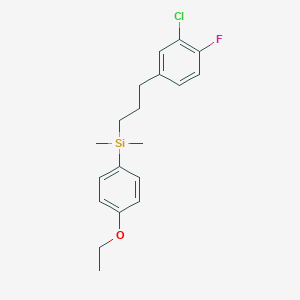
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene
Descripción general
Descripción
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, also known as CF3, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CF3 is a member of the phenylalkylsilane family, which has been shown to have a range of biological and pharmacological effects. In
Mecanismo De Acción
The mechanism of action of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to interact with a range of receptors and enzymes, including the cannabinoid receptors, GABA receptors, and COX enzymes.
Biochemical and Physiological Effects:
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the reduction of pain sensitivity. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the exploration of its potential as a tool for studying the role of specific receptors and enzymes in biological processes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene.
In conclusion, 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene is a chemical compound that has been synthesized and studied for its potential applications in scientific research. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has a range of biological and pharmacological effects and has been shown to have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential side effects of 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene, and to explore its potential as a tool for studying biological processes.
Aplicaciones Científicas De Investigación
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. 1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
121626-74-2 |
|---|---|
Nombre del producto |
1-((3-(3-Chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene |
Fórmula molecular |
C19H24ClFOSi |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)propyl-(4-ethoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C19H24ClFOSi/c1-4-22-16-8-10-17(11-9-16)23(2,3)13-5-6-15-7-12-19(21)18(20)14-15/h7-12,14H,4-6,13H2,1-3H3 |
Clave InChI |
FRMMZCHSBMXASM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)Cl |
Otros números CAS |
121626-74-2 |
Pictogramas |
Environmental Hazard |
Sinónimos |
1-((3-(3-chloro-4-fluorophenyl)propyl)dimethylsilanyl)-4-ethoxybenzene |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

